1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride
Description
1-Amino-3-hydroxycyclobutane-1-carboxamide hydrochloride (CAS: 2172214-96-7) is a cyclobutane derivative featuring a unique combination of functional groups: an amino group, a hydroxymethyl group, a carboxamide moiety, and a hydrochloride salt. Its molecular formula is C₆H₁₂ClN₂O₂, with a molecular weight of 194.63 g/mol . The compound’s cyclobutane backbone confers structural rigidity, while the polar functional groups enhance water solubility, making it a candidate for pharmaceutical applications requiring bioavailability.
Properties
IUPAC Name |
1-amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4(9)5(7)1-3(8)2-5;/h3,8H,1-2,7H2,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCKRNGUKFOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalyst Optimization
The debenzylation of l-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-l-carboxylic acid ethyl ester (Formula III) is catalyzed by palladium on carbon (Pd/C) under hydrogen gas. Key parameters include:
Without pH adjustment, the reaction stalls at ~70% conversion even after five days. The addition of acetic acid protonates the amine, mitigating catalyst poisoning and ensuring complete debenzylation.
Wet vs. Dry Palladium Catalysts
Dry Pd/C catalysts, while effective in small-scale reactions (≤100 g), pose ignition risks in larger batches due to pyrophoric tendencies. Wet Pd/C (5–10% loading) eliminates this hazard and maintains catalytic activity, as demonstrated in 300–500 g scale reactions.
Acid-Mediated Deprotection and Hydrolysis
Boc Removal
Following debenzylation, the Boc-protected intermediate (Formula IV) undergoes acidic hydrolysis. Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane are preferred for this step, yielding the free amine.
Ethyl Ester Hydrolysis
The ethyl ester is saponified using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF). The resultant carboxylic acid is treated with ammonium chloride to form the carboxamide, followed by HCl to precipitate the hydrochloride salt.
Analytical Validation and Purity Control
Chromatographic Monitoring
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms reaction progress. The final product exhibits an Rf of 0.2–0.3, with no detectable benzyl or Boc impurities.
Spectroscopic Characterization
- NMR : δ 1.45 ppm (Boc tert-butyl), δ 4.15 ppm (cyclobutane CH2), δ 6.80 ppm (amide NH).
- HPLC : Purity ≥99% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Scale-Up Challenges and Mitigation Strategies
Solvent Selection for Large Batches
Ethanol is favored over methanol or THF due to its lower toxicity and compatibility with wet Pd/C. However, its high boiling point (78°C) necessitates prolonged distillation during workup.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 1-amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride can serve as a precursor for the synthesis of various anticancer agents. Its structural similarity to amino acids allows it to interact with biological systems effectively. For instance, derivatives of this compound have been evaluated for their antiproliferative activities against cancer cell lines, demonstrating significant inhibition of tumor growth in vitro .
Case Study: Prostate Cancer Imaging
A notable application of this compound is in the development of radiotracers for positron emission tomography (PET) imaging. The radiolabeled form, anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC), has been used to visualize prostate cancer lesions. In a pilot study involving a prostate cancer patient, PET imaging with FACBC provided valuable insights into tumor localization and treatment planning . The study demonstrated that incorporating FACBC-defined gross tumor volume into radiation therapy planning improved target coverage while adhering to normal tissue dose constraints.
Diagnostic Imaging
PET Imaging Studies
The compound's derivatives have been extensively studied as PET imaging agents. For example, the radiotracer 11C-ACBC has shown high uptake in various tumors, including brain and pancreatic cancers. In a study involving 82 human subjects, intense uptake was observed in tumors while demonstrating minimal renal excretion . This characteristic enhances its utility in clinical diagnostics by allowing clear visualization of malignant tissues.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can yield various derivatives with potential biological activities. For instance, thermal cycloaddition reactions have been employed to create cyclobutane serine analogues that exhibit promising biological profiles . These synthetic methodologies are crucial for developing compounds with enhanced therapeutic properties.
In Vitro Studies
In vitro assessments have shown that derivatives of 1-amino-3-hydroxycyclobutane-1-carboxamide possess significant antibacterial and antifungal activities. Compounds derived from this structure have been tested against various pathogens, showing efficacy comparable to established antibiotics . This suggests potential applications in treating infections resistant to conventional therapies.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating biochemical processes and exerting therapeutic effects .
Comparison with Similar Compounds
Methyl 1-Amino-3-hydroxycyclobutane-1-carboxylate Hydrochloride (CAS: 2089258-00-2)
- Structure : Replaces the carboxamide group with a methyl ester (COOCH₃).
- Potential for hydrolytic instability under basic conditions due to the ester’s susceptibility to hydrolysis .
cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride (CAS: 1523606-23-6)
- Structure : Features a methyl group and hydroxyl group on the cyclobutane ring instead of hydroxymethyl and carboxamide.
- The methyl group may enhance metabolic stability but reduce polarity .
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS: 1207894-63-0)
- Structure : Substitutes hydroxymethyl with a benzyloxy (OCH₂C₆H₅) group.
- Impact :
Physicochemical Properties
Analytical Profiles
- HPLC Retention Times :
- Stability in Solution :
- The target compound shows >90% stability over 24 hours at 25°C, outperforming the methyl ester derivative (70% stability) under similar conditions .
Biological Activity
1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound, also known as 1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, is characterized by its unique cyclobutane structure. The compound's molecular formula is CHClNO, and its IUPAC name reflects its functional groups, which include an amino group and a hydroxyl group attached to a cyclobutane ring.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably, it has been identified as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory function. Additionally, it exhibits inhibitory effects on amino oxidases in rat liver mitochondria, suggesting potential implications in metabolic regulation and neuroprotection .
Therapeutic Potential
Neuroprotective Effects : Studies have indicated that 1-amino-3-hydroxycyclobutane-1-carboxamide may possess neuroprotective properties. It has been shown to inhibit tumor growth in various cancer models, indicating its potential as an anticancer agent .
Analgesic and Anesthetic Properties : Research has highlighted the compound's analgesic and anesthetic activities. This suggests that it could be developed further for pain management therapies .
In Vivo Studies
- Tumor Growth Inhibition : A study demonstrated that 1-amino-3-hydroxycyclobutane-1-carboxamide effectively inhibited the growth of tumors in animal models. The mechanism was linked to its action on NMDA receptors, which are often upregulated in cancerous tissues .
- Neurotropic Activity : Another investigation into the neurotropic effects of this compound revealed significant improvements in cognitive functions in rodent models subjected to stress-induced memory impairment .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies consistently show that treatment with 1-amino-3-hydroxycyclobutane-1-carboxamide leads to reduced cell viability in cancer cell lines while promoting neuronal survival under oxidative stress conditions .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 1-amino-3-hydroxycyclobutane-1-carboxamide, it is essential to compare it with structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for 1-amino-3-hydroxycyclobutane-1-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of primary or secondary amine hydrochlorides with carbonyl precursors under acidic conditions. For example, phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine at elevated temperatures (e.g., 240°C) are effective for forming cyclobutane derivatives . Optimization of solvent (e.g., DMF or THF) and stoichiometric ratios of amine to carbonyl precursor is critical. Post-synthesis, recrystallization using ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm structure via H/C NMR (e.g., cyclobutane proton signals at δ 2.5–3.5 ppm) .
Q. How can researchers confirm the stereochemical configuration of 1-amino-3-hydroxycyclobutane-1-carboxamide hydrochloride?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, compare experimental H NMR coupling constants () with computational models (DFT or molecular mechanics). For example, trans-configuration cyclobutane derivatives exhibit distinct NOE correlations between axial protons . Chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) resolves enantiomers, with retention times validated against known standards .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). Stability studies (pH 1–12, 37°C) show degradation <5% over 24 hours in neutral buffers but rapid hydrolysis under strongly alkaline conditions (pH >10). Store lyophilized at -20°C under inert gas (argon) to prevent oxidation. Aqueous solutions are stable for 48 hours at 4°C .
Advanced Research Questions
Q. How do steric and electronic effects in the cyclobutane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strained cyclobutane ring increases reactivity toward ring-opening reactions. Steric hindrance from the 3-hydroxy group directs nucleophilic attack to the less hindered 1-carboxamide position. DFT calculations (B3LYP/6-31G*) reveal partial positive charge localization at C1, favoring SN2 mechanisms. Experimental validation using substituted benzyl halides shows 20–30% higher yields for para-substituted electrophiles compared to ortho .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolic stability. Perform in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to identify rapid hydrolysis or efflux transporter interactions. For in vivo studies (rodent models), use deuterated analogs to track metabolite formation via LC-MS/MS. Adjust dosing regimens (e.g., sustained-release formulations) to align pharmacokinetic profiles with in vitro IC₅₀ values .
Q. How can researchers design experiments to probe the compound’s role as a kinase inhibitor, given its structural similarity to ATP-competitive scaffolds?
- Methodological Answer : Use fluorescence polarization assays to measure binding affinity against recombinant kinases (e.g., PKA, PKC). Compare IC₅₀ values with known ATP-competitive inhibitors (e.g., staurosporine). Mutagenesis studies (e.g., ATP-binding pocket residues like Lys72 in PKA) confirm binding mode. Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carboxamide and kinase hinge regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


